(2E)-2-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}-3-ethoxybenzylidene)hydrazinecarboxamide
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Overview
Description
2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazinecarboxamide group, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between an appropriate aldehyde and hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHYLANILINO)-3-{(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL}-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
- 2-[[2-(3,4-DIMETHYLANILINO)-2-OXOETHYL]THIO]ACETAMIDE
Uniqueness
Compared to similar compounds, 2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE stands out due to its specific hydrazinecarboxamide group, which imparts unique biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N4O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H24N4O4/c1-4-27-18-10-15(11-22-24-20(21)26)6-8-17(18)28-12-19(25)23-16-7-5-13(2)14(3)9-16/h5-11H,4,12H2,1-3H3,(H,23,25)(H3,21,24,26)/b22-11+ |
InChI Key |
YGNMBGYGJQQXJF-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC(=O)NC2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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